4-(2-Hydroxyethylamino)-pyridine

Description

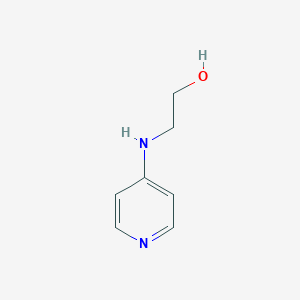

Structure

2D Structure

Properties

IUPAC Name |

2-(pyridin-4-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-6-5-9-7-1-3-8-4-2-7/h1-4,10H,5-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSLNQCOIOCSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590466 | |

| Record name | 2-[(Pyridin-4-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192130-06-6 | |

| Record name | 2-[(Pyridin-4-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Analytical Techniques in 4 2 Hydroxyethylamino Pyridine Research

Spectroscopic Confirmation of Chemical Structure

Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of 4-(2-Hydroxyethylamino)-pyridine. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon and hydrogen framework of the molecule. In a synthesis study, ¹H NMR and ¹³C NMR data were used to confirm the structure of this compound. chemicalbook.com The ¹H NMR spectrum in DMSO shows a characteristic doublet for the pyridine (B92270) ring proton at δ 8.00 ppm, along with a multiplet for the other ring protons and the amine proton around δ 6.49 ppm. chemicalbook.com The ethyl group protons are observed as a triplet at δ 3.53 ppm and a quartet at δ 3.13 ppm. chemicalbook.com The hydroxyl proton appears as a broad singlet at δ 4.77 ppm. chemicalbook.com

¹³C NMR Spectroscopy provides information on the carbon skeleton. The spectrum for this compound shows signals at δ 154.1, 149.7, and 107.5 ppm, corresponding to the carbons of the pyridine ring. chemicalbook.com The carbons of the hydroxyethylamino side chain appear at δ 59.7 and 40.6 ppm. chemicalbook.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) confirmed the molecular formula of this compound by detecting its sodium adduct [M+Na]⁺. chemicalbook.com The calculated mass for C₇H₁₀N₂NaO was 161.0685, with the experimental analysis finding a mass of 161.0650. chemicalbook.com

Table 1: Spectroscopic Data for this compound

| Technique | Solvent | Observed Signals/Values | Reference |

|---|---|---|---|

| ¹H NMR | DMSO | δ 8.00 (d, J=6.1Hz, 1H), 6.49 (m, 3H), 4.77 (brs, 1H), 3.53 (t, J=6.0Hz, 2H), 3.13 (q, J=5.9Hz, 2H) | chemicalbook.com |

| ¹³C NMR | DMSO | δ 154.1, 149.7, 107.5, 59.7, 40.6 | chemicalbook.com |

| HRMS-ESI | N/A | Calculated for [M+Na]⁺: 161.0685; Found: 161.0650 | chemicalbook.com |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for quantifying its purity. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard in this context.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of pyridine derivatives. researchgate.net Given that this compound is a polar and basic compound, several HPLC modes can be employed for its separation and purity analysis. Reversed-phase HPLC using columns like C18 is a common approach, often requiring a mobile phase with a buffer to ensure good peak shape. ptfarm.plresearchgate.net For highly polar compounds like pyridine derivatives, alternative methods such as Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide superior retention and separation. sielc.comchromforum.org The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as phosphate (B84403) or formate, which allows for compatibility with mass spectrometry detection. sielc.comhelixchrom.com

Gas Chromatography (GC) can also be utilized for the purity assessment of volatile pyridine derivatives. thermofisher.com For a compound like this compound, derivatization of the hydroxyl and amino groups might be necessary to increase its volatility and thermal stability, ensuring reliable analysis.

In a documented synthesis, this compound was purified using silica (B1680970) gel flash chromatography, a form of column chromatography, with a gradient of ethyl acetate (B1210297) in cyclohexane (B81311) as the eluent. chemicalbook.com

Table 2: General Chromatographic Approaches for Pyridine Derivatives

| Technique | Stationary Phase (Column) | Typical Mobile Phase/Conditions | Detection | Reference |

|---|---|---|---|---|

| RP-HPLC | Octadecyl (C18) | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate) | UV (e.g., 239 nm, 254 nm) | ptfarm.plresearchgate.netresearchgate.net |

| Mixed-Mode HPLC | Core-shell mixed-mode columns | Acetonitrile with acidic additives (e.g., formic acid) | UV, MS, ELSD, CAD | helixchrom.com |

| HILIC | Bare silica or other polar stationary phases | High organic solvent content with a small amount of aqueous buffer | UV, MS | chromforum.org |

| Flash Chromatography | Silica Gel | Gradient of Ethyl Acetate in Cyclohexane | UV or TLC | chemicalbook.com |

Advanced Analytical Applications (e.g., Fluorescence-based Assays utilizing 2-(2-hydroxyethylamino)-4,6-dimethylpyridine-3-carbonitrile)

While research on this compound itself focuses primarily on its synthesis and basic characterization, related pyridine structures are explored for more advanced applications. One such area is the development of fluorescent probes for analytical assays. The compound 2-(2-hydroxyethylamino)-4,6-dimethylpyridine-3-carbonitrile serves as a structural analogue that highlights the potential of these molecules in fluorescence-based detection methods.

The core of such an application lies in the fluorophore—the part of the molecule that emits light. The 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile scaffold is a known heterocyclic structure used in various chemical syntheses. chemimpex.comscbt.com The cyanopyridine moiety, in particular, can exhibit fluorescence. The development of a fluorescence-based assay would involve leveraging changes in the fluorescence properties (intensity, wavelength, or lifetime) of the molecule upon interaction with a specific target analyte.

The general principle of such an assay could be based on mechanisms like Fluorescence Resonance Energy Transfer (FRET) or competitive binding. mdpi.com For instance, the hydroxyethylamino group could be functionalized to act as a recognition site or binding ligand for a target ion or molecule. Binding of the target could induce a conformational change in the molecule, altering the environment of the cyanopyridine fluorophore and leading to a measurable change in its fluorescence signal. This change could then be correlated to the concentration of the analyte, forming the basis of a sensitive and selective detection method. mdpi.com

Although specific fluorescence-based assays utilizing 2-(2-hydroxyethylamino)-4,6-dimethylpyridine-3-carbonitrile are not detailed in available literature, the chemical features of the molecule—a potential fluorophore combined with a functional group suitable for modification—demonstrate its potential for development as a fluorescent sensor in advanced analytical chemistry.

Computational Chemistry and Molecular Modeling of 4 2 Hydroxyethylamino Pyridine and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is pivotal in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.gov

In the context of pyridine (B92270) derivatives, QSAR studies have been successfully employed to model and predict their therapeutic potential. For instance, a study on pyridine and bipyridine derivatives utilized Multiple Linear Regression (MLR) to model the half-maximal inhibitory concentration (IC50) against the HeLa cell line. chemrevlett.com The resulting model demonstrated strong predictive power, with a coefficient of determination (R²) of 0.808 for the training set and 0.908 for the test set. chemrevlett.com Such models are validated through various statistical methods, including leave-one-out (Q²LOO) and leave-many-out (Q²LMO) cross-validation, to ensure their robustness and accuracy. chemrevlett.com

Similarly, 2D-QSAR studies have been conducted on new pyridine-3-carbonitriles to elucidate their vasorelaxant activities. rsc.org These studies help in identifying the key structural features that contribute to the observed biological effects, thereby guiding the design of more potent analogues. rsc.org The development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), has further enhanced the ability to design new compounds with improved activity against targets like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These 3D methods provide insights into how steric, electrostatic, and other three-dimensional properties of the molecules influence their antibacterial activity. nih.gov

The predictive power of QSAR models is not only limited to therapeutic activity but also extends to toxicity prediction. Software like Prediction of Activity Spectra for Substances (PASS) can estimate the toxicity of designed compounds, providing crucial information for drug development. chemrevlett.com

Table 1: Statistical Parameters of a QSAR Model for Pyridine Derivatives

| Parameter | Value | Reference |

| R² (training set) | 0.808 | chemrevlett.com |

| R² (test set) | 0.908 | chemrevlett.com |

| Q²LOO | 0.784 | chemrevlett.com |

| Q²LMO | 0.807 | chemrevlett.com |

| Y-randomization | 0.119 | chemrevlett.com |

| Q²cv | 0.763 | chemrevlett.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. These simulations provide detailed information about conformational changes, molecular flexibility, and interactions with the surrounding solvent environment.

For pyridine derivatives, MD simulations have been instrumental in understanding their conformational preferences and the influence of substituents. nih.gov For example, studies on 4-substituted piperidines, which share a similar heterocyclic ring, have shown that the conformational free energies are comparable to those of analogous cyclohexanes. nih.gov However, protonation of the nitrogen atom can lead to a significant stabilization of the axial conformer, particularly for compounds with polar substituents. nih.gov This highlights the crucial role of electrostatic interactions in determining the conformational equilibrium. nih.gov

MD simulations are also used to assess the stability of ligand-protein complexes. chemrevlett.com By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time, researchers can evaluate the stability of the binding pose. nih.gov For instance, MD simulations of pyrimidine (B1678525) and pyridine derivatives bound to cholinesterases have revealed the key interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex. nih.gov These simulations can also elucidate the role of water molecules in mediating ligand-protein interactions. nih.gov

Furthermore, reactive force field (ReaxFF) MD simulations have been employed to investigate the pyrolysis and combustion of pyridine, providing insights into the initial reaction mechanisms and the formation of various products. researchgate.net These simulations are crucial for understanding the behavior of pyridine-containing compounds under high-temperature conditions. researchgate.netucl.ac.uk

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information about various electronic properties, such as molecular orbital energies, charge distribution, and reactivity.

DFT calculations have been widely applied to study 4-(2-Hydroxyethylamino)-pyridine and its derivatives. For instance, geometry optimization of a related ligand, 4-((2-hydroxyethyl)imino)naphthalen-1(4H)-one, was performed using the B3LYP functional with the 6-311++G(d,p) basis set. icm.edu.pl These calculations provide insights into bond lengths, bond angles, and dihedral angles, revealing the planarity of different molecular moieties. icm.edu.pl

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and spectroscopic behavior. The HOMO-LUMO energy gap is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. niscair.res.in DFT calculations have been used to determine these properties for various pyridine derivatives, aiding in the interpretation of their electronic spectra and predicting their behavior in chemical reactions. icm.edu.plniscair.res.in

Furthermore, DFT has been employed to study the electronic structure of metal complexes involving pyridine-based ligands. acs.orgscielo.org.co These calculations help in understanding the nature of metal-ligand bonding and the electronic transitions responsible for the observed spectroscopic properties. acs.org Time-dependent DFT (TD-DFT) calculations are particularly useful for simulating UV-Vis spectra and understanding the photophysical behavior of these complexes. icm.edu.plrsc.org

Table 2: Calculated Electronic Properties of a Pyridine Derivative

| Property | Method | Basis Set | Value | Reference |

| C14–O15 Bond Length | B3LYP | 6-311++G(d,p) | 1.448 Å | icm.edu.pl |

| C7–N12 Bond Length | B3LYP | 6-311++G(d,p) | 1.298 Å | icm.edu.pl |

| C10–O11 Bond Length | B3LYP | 6-311++G(d,p) | 1.254 Å | icm.edu.pl |

| C1–C4–C7–N12 Dihedral Angle | B3LYP | 6-311++G(d,p) | 1.340° | icm.edu.pl |

| C4–C7–N12–C13 Dihedral Angle | B3LYP | 6-311++G(d,p) | 178.897° | icm.edu.pl |

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential binding modes and estimating the binding affinity between a ligand and its receptor.

For pyridine derivatives, molecular docking has been extensively used to explore their interactions with various biological targets. For example, docking studies of pyridine and bipyridine derivatives with the Epidermal Growth Factor Receptor (EGFR) have been performed to identify key binding interactions. chemrevlett.comnih.gov These studies help in understanding the structural basis of inhibition and guide the design of more potent inhibitors. nih.gov

The docking process involves placing the ligand in the active site of the protein and evaluating different binding poses based on a scoring function. The pose with the best score is considered the most likely binding mode. Docking studies have revealed that pyridine derivatives can form various interactions with protein residues, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov

In Silico Prediction of Pharmacokinetic Profiles (ADME Research)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery. These computational models help to identify potential liabilities in drug candidates at an early stage, reducing the likelihood of late-stage failures.

For pyridine derivatives, various in silico tools are available to predict their pharmacokinetic profiles. Online servers like pkCSM and SwissADME are commonly used to calculate a wide range of ADME parameters. researchgate.netnih.gov These parameters include predictions for gastrointestinal absorption, blood-brain barrier (BBB) permeability, and potential for hepatotoxicity. researchgate.netnih.gov

For example, in silico ADME predictions for certain sulfonamide-pyridine derivatives were performed using the pkCSM server. nih.gov The results of these predictions are often evaluated against established rules of thumb for drug-likeness, such as Lipinski's rule of five and Veber's rule. tubitak.gov.tr Compounds that comply with these rules are more likely to have favorable oral bioavailability. tubitak.gov.tr

The prediction of metabolic stability is another important aspect of in silico ADME research. Models can predict the likelihood of a compound being metabolized by cytochrome P450 enzymes, which are a major family of drug-metabolizing enzymes. nih.gov Understanding the metabolic fate of a compound is crucial for predicting its half-life and potential for drug-drug interactions. nih.gov

Table 3: Predicted ADME Properties for a Pyridine Derivative

| Property | Prediction Tool | Predicted Value | Reference |

| Blood-Brain Barrier (BBB) Permeability | SwissADME | Predicted to cross | researchgate.net |

| Gastrointestinal (GI) Absorption | SwissADME | Predicted to be absorbed | researchgate.net |

| Hepatotoxicity | pkCSM | No hepatotoxicity predicted | researchgate.net |

| Skin Irritation | pkCSM | No skin irritation predicted | researchgate.net |

| Human Intestinal Absorption | pkCSM | >80% | tubitak.gov.tr |

Computational Investigation of Pyridine-based Catalysts and Metal Complexes

Computational methods are extensively used to investigate the properties and reactivity of pyridine-based catalysts and their metal complexes. These studies provide fundamental insights that can guide the design of new and improved catalytic systems.

DFT calculations are a cornerstone of these investigations, allowing for the study of the electronic structure and bonding in metal complexes containing pyridine ligands. acs.orgscielo.org.co For instance, DFT has been used to study the complexes of a pyridine-containing ligand with various divalent metal ions, revealing details about their molecular geometry and vibrational frequencies. scielo.org.co

The coordination properties of pyridine ligands can be fine-tuned by introducing electron-donating or -withdrawing substituents. nih.gov Computational studies can predict how these modifications will affect the electronic properties of the metal center and, consequently, its catalytic activity. nih.gov For example, studies on Pd(II) complexes with substituted pyridine ligands have shown a clear relationship between the ligand's basicity and the NMR chemical shifts of the complex, which can be rationalized through computational analysis. nih.gov

Furthermore, computational methods are used to elucidate reaction mechanisms in pyridine-based catalysis. For example, in the photochemical conversion of CO2 to methanol (B129727) catalyzed by a pyridine-based system, computational studies have helped to identify the key properties required for photochemical activity, such as the stability of the CO2 complex and its reduction potential. capes.gov.br Similarly, investigations into pyridine(diimine) iron-catalyzed C-H borylation have used DFT to corroborate experimental findings and understand the electronic structure of key intermediates and catalyst deactivation pathways. acs.org

Structure Activity Relationship Sar and Mechanistic Elucidation Studies

Comprehensive SAR Analysis Across Diverse Biological Targets

The versatility of the 4-(2-hydroxyethylamino)-pyridine scaffold is evident from its engagement with a wide range of biological targets, including kinases and G-protein coupled receptors (GPCRs). Structure-activity relationship (SAR) studies, which systematically alter the molecule's structure to observe corresponding changes in activity, have been instrumental in understanding its therapeutic potential.

For instance, in the realm of kinase inhibition , derivatives of this scaffold have shown significant activity. Kinases are crucial enzymes that regulate cellular processes, and their dysregulation is a hallmark of diseases like cancer. The core structure of this compound serves as a foundational template for designing potent and selective kinase inhibitors.

Similarly, in the context of neurokinin (NK) receptor antagonism , this pyridine (B92270) derivative has been a key building block. Neurokinin receptors are involved in various physiological processes, including pain transmission and inflammation. The development of antagonists for these receptors is a promising avenue for new analgesics and anti-inflammatory drugs.

The antiproliferative activity of pyridine derivatives, in general, has been extensively studied. Research indicates that the presence and position of specific functional groups, such as hydroxyl (-OH) and amino (-NH2) groups, can enhance their anticancer effects. nih.gov Conversely, the addition of bulky groups or halogens often leads to a decrease in activity. nih.gov

Identification of Critical Pharmacophores and Structural Determinants for Activity

The biological activity of this compound is not solely dictated by the pyridine ring but is a composite of the contributions from its key structural components. The critical pharmacophoric elements include:

The Pyridine Ring: This aromatic heterocycle is fundamental for establishing crucial interactions with biological targets, often through pi-stacking and hydrogen bonding. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a feature vital for anchoring the molecule within the active site of a protein. nih.gov

The 4-Amino Linker: The amino group at the 4-position of the pyridine ring is a critical linker and a key site for hydrogen bonding interactions. Its basicity and ability to donate hydrogen bonds are often pivotal for high-affinity binding.

The 2-Hydroxyethyl Side Chain: The hydroxyl group on the ethyl side chain is another crucial hydrogen bonding motif, capable of acting as both a hydrogen bond donor and acceptor. The flexibility of this side chain allows it to adopt various conformations to optimize its interaction with the target protein.

Pharmacophore models for neurokinin receptor antagonists, for example, often highlight the importance of hydrophobic groups and hydrogen bond acceptors and donors. nih.gov These models underscore the significance of the aromatic nature of the pyridine ring and the hydrogen-bonding capabilities of the amino and hydroxyl groups in this compound.

Understanding the Relationship between Molecular Structure and Biological Interactions

The precise three-dimensional arrangement of the atoms in this compound and its derivatives is paramount for their biological activity. The spatial orientation of the pyridine ring, the amino linker, and the hydroxyethyl (B10761427) side chain dictates how the molecule fits into the binding pocket of a target protein.

For kinase inhibitors, the pyridine core often orients itself to interact with the hinge region of the kinase domain, a critical interaction for potent inhibition. The hydroxyethylamino side chain can then extend into the solvent-exposed region or form additional interactions with nearby amino acid residues, enhancing both potency and selectivity.

In the case of neurokinin receptor antagonists, the interaction is with a G-protein coupled receptor, a different class of protein with a distinct seven-transmembrane architecture. High-resolution crystal structures of the human neurokinin 1 receptor (NK1R) in complex with antagonists have revealed the intricate details of these interactions. nih.gov These structures show how the antagonist molecules, often containing a pyridine-like core, bind within a pocket formed by the transmembrane helices, inducing a specific receptor conformation. nih.gov

Impact of Substituent Modifications on Bioactivity and Selectivity

The true power of the this compound scaffold lies in its amenability to chemical modification. Introducing substituents at various positions on the pyridine ring or modifying the hydroxyethylamino side chain can profoundly impact the compound's bioactivity and selectivity.

Modifications to the Pyridine Ring: Substitutions on the pyridine ring can influence the molecule's electronic properties, lipophilicity, and steric profile. For example, adding electron-withdrawing or electron-donating groups can alter the basicity of the pyridine nitrogen, which in turn can affect its hydrogen bonding capabilities. Bulky substituents can be used to probe the size and shape of the binding pocket and can enhance selectivity by preventing the molecule from binding to off-target proteins with smaller binding sites.

Modifications to the Hydroxyethylamino Side Chain: Alterations to the 2-hydroxyethylamino side chain can also lead to significant changes in activity. For instance, changing the length of the alkyl chain, introducing additional functional groups, or constraining its conformation can optimize interactions with the target protein. Studies on related 2-aminopyridine (B139424) derivatives have shown that even truncating a side chain can lead to unexpected binding modes and improved potency and selectivity. mdpi.com

The following table provides a hypothetical illustration of how modifications to the this compound scaffold could influence its activity against a generic kinase target, based on general principles of medicinal chemistry.

| Compound Name | Modification from this compound | Predicted Change in Kinase Inhibitory Activity | Rationale |

| This compound | - | Baseline | Parent compound for comparison. |

| 2-Methyl-4-(2-hydroxyethylamino)-pyridine | Methyl group at position 2 | Potential increase or decrease | Steric clash or favorable hydrophobic interaction in the binding pocket. |

| 5-Fluoro-4-(2-hydroxyethylamino)-pyridine | Fluoro group at position 5 | Potential increase | Favorable halogen bond or altered electronics of the pyridine ring. |

| 4-(2-Methoxyethylamino)-pyridine | Hydroxyl group replaced by a methoxy (B1213986) group | Likely decrease | Loss of a key hydrogen bond donor/acceptor. |

| 4-(3-Hydroxypropylamino)-pyridine | Elongation of the alkyl chain | Potential decrease | Suboptimal positioning of the hydroxyl group for interaction. |

This systematic approach of modifying the core scaffold and observing the resulting changes in biological activity is the essence of structure-activity relationship studies and is a fundamental process in the discovery and optimization of new drugs.

Future Perspectives and Translational Potential of 4 2 Hydroxyethylamino Pyridine Research

Emerging Synthetic Strategies and Scale-Up Considerations

The synthesis of 4-(2-hydroxyethylamino)-pyridine has been documented through a nucleophilic aromatic substitution reaction. A common laboratory-scale synthesis involves the reaction of 4-chloropyridine (B1293800) with an excess of ethanolamine (B43304) at elevated temperatures, which proceeds to completion. chemicalbook.com The process involves heating a mixture of 4-chloropyridine in ethanolamine, followed by solvent removal and purification by silica (B1680970) gel flash chromatography to yield the final product as a white powder. chemicalbook.com

For the translation of this compound from laboratory-scale research to potential clinical or commercial use, scalable and efficient synthetic routes are paramount. While the existing method is effective, emerging strategies in organic synthesis could offer improvements in terms of yield, purity, and environmental impact.

Emerging Synthetic Strategies:

Flow Chemistry: Continuous flow reactors offer significant advantages for scale-up, providing better control over reaction parameters such as temperature and mixing, leading to improved consistency and safety. Microwave-assisted flow synthesis, in particular, has been shown to accelerate the synthesis of pyridine (B92270) derivatives.

Catalytic Cross-Coupling Reactions: Modern palladium- or copper-catalyzed cross-coupling reactions could provide alternative routes. For instance, coupling 4-aminopyridine (B3432731) with a protected 2-haloethanol derivative might offer a different synthetic pathway with potentially milder conditions.

Biocatalysis: The use of enzymes to catalyze specific steps could offer high selectivity and milder reaction conditions, reducing the environmental footprint of the synthesis.

Scale-Up Considerations: The transition to large-scale production presents several challenges. For the established synthesis, the high temperature and the need to remove a large excess of a high-boiling point reagent (ethanolamine) can be energy-intensive and require specialized equipment. chemicalbook.com Key considerations for scale-up include:

Heat Transfer: Maintaining uniform temperature in large reactors is critical to avoid side reactions and ensure consistent product quality.

Reagent Stoichiometry: Optimizing the ratio of reactants is crucial to maximize yield and minimize waste.

Purification: Developing a scalable, cost-effective purification method, potentially moving from chromatography to crystallization or distillation, is a critical step.

Process Safety: A thorough evaluation of the reaction's thermal hazards is necessary to ensure safe operation on a large scale.

Exploration of Novel Therapeutic Indications

While specific biological data for this compound is not extensively published, the aminopyridine scaffold is a well-known pharmacophore with a broad range of biological activities. rsc.orgresearchgate.net The presence of both the 4-aminopyridine core and the flexible hydroxyethyl (B10761427) side chain suggests that this compound could be a promising candidate for investigation in several therapeutic areas. The hydroxyethyl group can particularly influence properties like solubility and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions.

The potential therapeutic applications for this compound can be inferred from the activities of related aminopyridine derivatives.

| Therapeutic Area | Target/Mechanism of Action | Examples of Active Aminopyridine Derivatives | Potential Relevance for this compound |

|---|---|---|---|

| Neurodegenerative Disorders | Potassium channel blockade, BACE1 inhibition | 4-aminopyridine (Dalfampridine) for multiple sclerosis; other derivatives studied for Alzheimer's disease. nih.govnih.govnih.gov | The 4-aminopyridine core is known to modulate neuronal activity, suggesting potential applications in conditions like MS or ataxia. nih.gov |

| Oncology | Kinase inhibition (e.g., ALK, ROS1), tubulin polymerization inhibition, targeting cisplatin-resistant cells. nih.govnih.govarabjchem.org | Crizotinib (ALK/ROS1 inhibitor); various synthetic derivatives show potent cytotoxic activity against cancer cell lines. mdpi.comnih.govnih.gov | The aminopyridine scaffold is present in several kinase inhibitors, indicating a potential role as an anticancer agent. nih.gov |

| Infectious Diseases | Antimicrobial and antiviral activity. | Numerous pyridine derivatives have been synthesized and tested against various bacterial, fungal, and viral strains. mdpi.com | Could be explored for activity against a range of pathogens, a common property of this compound class. mdpi.com |

| Inflammatory Diseases | Anti-inflammatory effects. | Derivatives of pyridine have shown anti-inflammatory properties in preclinical models. biointerfaceresearch.com | The molecule could be investigated for its potential to modulate inflammatory pathways. biointerfaceresearch.com |

| Enzyme Inhibition | Inhibition of enzymes like α-glucosidase, Janus kinase 2 (JAK2), and tyrosinase. rsc.org | Aminopyridine-thiourea derivatives and kojic acid conjugates have shown potent enzyme inhibitory activity. rsc.org | The structural motifs suggest it could be a scaffold for developing novel enzyme inhibitors for various diseases. rsc.org |

Advancements in Targeted Drug Delivery Systems (e.g., Bioconjugation with this compound containing linkers)

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing systemic toxicity. nih.gov This is often achieved by conjugating a potent drug to a targeting moiety (like an antibody) via a chemical linker. invivogen.comnih.gov The properties of the linker are critical for the stability and release of the drug. nih.gov

The structure of this compound, featuring both a secondary amine and a primary alcohol, makes it a potential candidate for use as a bifunctional linker in bioconjugation. These two functional groups offer orthogonal handles for chemical modification.

Amino Group: The secondary amine can be acylated or alkylated to attach it to a drug or a targeting molecule.

Hydroxyl Group: The primary hydroxyl group can be esterified, etherified, or oxidized to an aldehyde to provide another point of attachment. ub.eduyoutube.com

This dual functionality would allow this compound to be incorporated into more complex linker designs for antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs). For example, the amino group could be part of a cleavable linker system (e.g., a dipeptide linker sensitive to lysosomal proteases), while the hydroxyl group could be used to attach a solubility-enhancing moiety like polyethylene (B3416737) glycol (PEG). youtube.com

| Linker Type | Release Mechanism | Key Characteristics | Potential Application with this compound |

|---|---|---|---|

| Hydrazone Linkers | Acid-catalyzed hydrolysis in the acidic environment of endosomes/lysosomes. | pH-sensitive, relatively simple to synthesize. nih.gov | The hydroxyl group could be oxidized to an aldehyde, which can then form a hydrazone bond with a drug containing a hydrazine (B178648) moiety. |

| Disulfide Linkers | Cleavage by high intracellular concentrations of glutathione. | Redox-sensitive, exploits differences between intracellular and extracellular environments. nih.gov | The hydroxyl group could be modified with a thiol-containing group to form a disulfide bond with a drug. |

| Peptide Linkers | Enzymatic cleavage by proteases (e.g., cathepsin B) in the lysosome. | High plasma stability, specific intracellular release. mdpi.com | The amino group could be used to extend a peptide chain, incorporating the molecule into a protease-sensitive linker. |

| Non-cleavable Linkers | Release of the drug after complete lysosomal degradation of the antibody and linker. | High stability in circulation, relies on the degradation of the entire conjugate. nih.gov | The amino and hydroxyl groups could be used to form stable amide or ether bonds, creating a non-cleavable linker system. |

Challenges and Opportunities in the Development of Pyridine-based Therapeutics

The development of any new therapeutic agent is fraught with challenges, and pyridine-based compounds are no exception. However, the unique properties of the pyridine ring also present significant opportunities.

Challenges:

Target Specificity: While the aminopyridine scaffold is active in many areas, achieving high specificity for a single biological target can be difficult, potentially leading to off-target effects.

Toxicity: Some aminopyridine derivatives, such as the parent 4-aminopyridine, have a narrow therapeutic window and can be toxic at higher doses. nih.gov The toxicological profile of this compound would need to be thoroughly evaluated.

Metabolism: While the pyridine ring can improve metabolic stability, it can also be a site of metabolism (e.g., N-oxidation), which needs to be understood and potentially mitigated through structural modifications.

Synthetic Complexity: While the synthesis of this compound itself is straightforward, the development of more complex derivatives for structure-activity relationship (SAR) studies can be challenging and costly. nih.gov

Opportunities:

Scaffold for Library Synthesis: The simple structure of this compound, with its two reactive functional groups, makes it an excellent starting point for the creation of compound libraries for high-throughput screening.

Improved Pharmacokinetics: The pyridine nitrogen and the hydroxyethyl group can improve aqueous solubility and provide hydrogen bonding interactions, which can lead to better pharmacokinetic properties compared to more lipophilic analogues. mdpi.com

Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring. Replacing a phenyl group in a known drug with a this compound moiety could lead to improved potency, altered selectivity, or better drug-like properties.

Polypharmacology: The ability of some pyridine derivatives to interact with multiple targets could be harnessed for a "polypharmacology" approach, which can be beneficial for complex diseases like cancer or neurodegenerative disorders. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing the hydroxyethylamino group to pyridine derivatives, and how can reaction conditions be optimized?

- The hydroxyethylamino group can be introduced via reductive amination or nucleophilic substitution. For example, reacting 4-aminopyridine with ethylene oxide under basic conditions (e.g., NaOH in ethanol) forms the target compound. Temperature control (0–5°C) minimizes side reactions like over-alkylation. Anhydrous conditions and inert atmospheres (N₂/Ar) improve yield by preventing hydrolysis .

- Key parameters : Catalyst selection (e.g., Pd/C for hydrogenation), stoichiometry of ethylene oxide, and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH).

Q. What spectroscopic techniques are essential for confirming the structure of 4-(2-Hydroxyethylamino)-pyridine?

- 1H/13C NMR : Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and hydroxyethylamino group (δ 3.5–4.0 ppm for -CH₂-OH).

- HRMS : Confirm molecular weight (C₇H₁₀N₂O, theoretical 138.0793 g/mol).

- X-ray crystallography : Resolve bond angles and spatial arrangement using SHELX programs for refinement .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Storage : Sealed in dry, dark containers at 2–8°C to prevent degradation.

- Emergency measures : For skin contact, wash with 10% acetic acid; for inhalation, move to fresh air and administer oxygen if needed. Refer to GHS guidelines (H315, H319) for hazard mitigation .

Advanced Research Questions

Q. How does the hydroxyethylamino substituent modulate the electronic properties of the pyridine ring, and what computational tools validate these effects?

- The -NH-CH₂-CH₂-OH group donates electrons via resonance, increasing ring electron density. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model HOMO-LUMO gaps and Fukui indices to predict reactivity. Compare with experimental UV-Vis spectra (λmax shifts) and Hammett constants .

Q. What strategies resolve contradictions in catalytic activity data for metal complexes derived from this compound?

- Analytical cross-validation : Use ICP-MS to quantify metal content and cyclic voltammetry to assess redox activity.

- Crystallographic data : Confirm ligand coordination modes (monodentate vs. bidentate) via single-crystal XRD .

- Replicate under controlled conditions : Fix variables like solvent polarity (e.g., DMF vs. THF) and temperature to isolate performance discrepancies .

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

- Directing groups : Temporarily install protective groups (e.g., Boc on -NH-) to block undesired substitution sites.

- Microwave-assisted synthesis : Enhances reaction specificity (e.g., 100°C, 20 min) compared to conventional heating.

- Mechanistic studies : Monitor intermediates via in-situ FTIR or LC-MS to identify competing pathways .

Methodological Tables

Table 1 : Key Synthetic Routes for this compound

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Reductive Amination | 4-Aminopyridine, ethylene oxide, NaOH | 72–85 | ≥98% | |

| Nucleophilic Substitution | 4-Chloropyridine, ethanolamine, K₂CO₃ | 65–78 | 95–97% |

Table 2 : Computational Parameters for Electronic Analysis

| Software | Functional/Basis Set | Output Metrics | Reference |

|---|---|---|---|

| Gaussian 16 | B3LYP/6-311++G(d,p) | HOMO-LUMO gap (eV) | |

| ORCA 5.0 | PBE0/def2-TZVP | Fukui indices (f⁺, f⁻) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.